BenchChemオンラインストアへようこそ!

16alpha-Hydroxyprednisolone

Drug metabolism Biotransformation Hepatic clearance

This C21 corticosteroid serves three distinct procurement contexts: (1) the official Budesonide EP Impurity A/USP reference standard for QC release testing; (2) the stereoselective CYP3A-dependent metabolite of budesonide's 22(R)-epimer for PK/PD biomarker studies; and (3) a critical 16α,17α-acetalization intermediate in multi-ton GMP synthesis of budesonide, ciclesonide, desonide, and triamcinolone acetonide. Unlike active glucocorticoids, its 16α-hydroxy group reduces biotransformation rate and its hydrolyzed product exhibits 50-100× lower glucocorticoid activity, preventing substitution with prednisolone or budesonide. Procure with authenticated EP/USP traceability documentation.

Molecular Formula C21H28O6
Molecular Weight 376.4 g/mol
CAS No. 13951-70-7
Cat. No. B1663942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name16alpha-Hydroxyprednisolone
CAS13951-70-7
Synonyms16alpha-Hydroxyprednisolone;  16alpha Hydroxyprednisolone;  OH-PRED;  OH PRED; 
Molecular FormulaC21H28O6
Molecular Weight376.4 g/mol
Structural Identifiers
SMILESCC12CC(C3C(C1CC(C2(C(=O)CO)O)O)CCC4=CC(=O)C=CC34C)O
InChIInChI=1S/C21H28O6/c1-19-6-5-12(23)7-11(19)3-4-13-14-8-16(25)21(27,17(26)10-22)20(14,2)9-15(24)18(13)19/h5-7,13-16,18,22,24-25,27H,3-4,8-10H2,1-2H3/t13-,14-,15-,16+,18+,19-,20-,21-/m0/s1
InChIKeySEKYBDYVXDAYPY-ILNISADRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 20 mg / 100 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





16alpha-Hydroxyprednisolone (CAS 13951-70-7): Structural Identity and Key Differentiators for Research and Pharmaceutical Procurement


16alpha-Hydroxyprednisolone (CAS 13951-70-7; C21H28O6; MW 376.45) is a C21 corticosteroid characterized by the 16α-hydroxy substitution on the prednisolone scaffold [1]. Unlike fully active therapeutic glucocorticoids, this compound functions primarily as: (1) the major CYP3A-dependent, stereoselective metabolite of budesonide's 22(R) epimer [2]; (2) a designated EP/USP impurity reference standard (Budesonide Impurity A) for quality control ; and (3) a critical synthetic intermediate in the manufacture of multiple approved non-halogenated glucocorticoid APIs including budesonide, ciclesonide, desonide, and triamcinolone derivatives [3]. These three distinct functional roles define its procurement context and differentiate it fundamentally from pharmacologically active corticosteroid endpoints.

Why 16alpha-Hydroxyprednisolone Cannot Be Substituted by Prednisolone, Budesonide, or Other In-Class Corticosteroids in Critical Applications


Substitution of 16alpha-hydroxyprednisolone with prednisolone, budesonide, or other corticosteroid analogs fails due to fundamental mismatches in three procurement-critical dimensions. First, for pharmaceutical quality control, 16alpha-hydroxyprednisolone is uniquely designated as Budesonide EP Impurity A—a regulatory identity that no other corticosteroid satisfies for budesonide impurity profiling [1]. Second, for metabolic and PK studies, this compound is the stereoselective metabolite formed exclusively from the 22(R)-epimer of budesonide via CYP3A catalysis; the 22(S)-epimer does not produce 16alpha-hydroxyprednisolone, instead yielding 23-hydroxybudesonide [2]. Third, the insertion of the 16α-hydroxy group decreases biotransformation rate relative to prednisolone [3], while the hydrolyzed product exhibits glucocorticoid activity 50-100 times lower than the parent budesonide [4]—pharmacological properties that are not generalizable across the corticosteroid class. These differences are structural, metabolic, and regulatory in origin, rendering substitution scientifically invalid for the intended applications.

Quantitative Evidence Differentiating 16alpha-Hydroxyprednisolone (CAS 13951-70-7) from Closest Analogs Across Key Decision Dimensions


Metabolic Stability: 16α-Hydroxy Substitution Reduces Biotransformation Rate Versus Prednisolone

Insertion of a 16α-hydroxy group into the prednisolone molecule to form 16alpha-hydroxyprednisolone decreases the rate of hepatic biotransformation relative to unmodified prednisolone [1]. This is a structural effect distinct from subsequent 16α,17α-acetal formation (e.g., budesonide, desonide), which enhances biotransformation rate several-fold, particularly in human liver [1].

Drug metabolism Biotransformation Hepatic clearance Pharmacokinetics

Glucocorticoid Activity: 50-100× Lower Potency than Parent Budesonide Following Acetal Cleavage

16alpha-Hydroxyprednisolone is the hydrolysis product of budesonide's 16α,17α-acetal cleavage and exhibits strongly reduced glucocorticoid activity [1]. In comparative assessments, this metabolite is 50-100 times less potent than the parent steroid budesonide [2]. An independent source notes its potency as approximately 1/10th that of prednisolone, though this is vendor-derived and should be considered supporting rather than primary evidence .

Pharmacology Glucocorticoid receptor Potency Metabolite inactivation

Metabolite Detection: 16alpha-Hydroxyprednisolone Detected in Urine 12h Post-Dose While Budesonide Undetectable

Following a single 200 μg inhaled dose of budesonide in healthy volunteers, 16alpha-hydroxyprednisolone was detectable in urine for up to 12 hours post-administration, whereas intact budesonide could not be detected in any urine sample [1]. This differential detectability is driven by budesonide's extensive first-pass metabolism, which is approximately 90% in healthy liver [2].

Bioanalysis LC-MS/MS Pharmacokinetics Urine analysis

Regulatory Identity: Budesonide EP Impurity A—Specific Impurity Not Addressed by Generic Corticosteroid Reference Standards

16alpha-Hydroxyprednisolone is officially designated as Budesonide EP Impurity A (also recognized as Budesonide Impurity A in USP monographs) . Its CAS number 13951-70-7 is explicitly linked to this pharmacopoeial impurity specification [1]. No other corticosteroid—including prednisolone, hydrocortisone, or fluorinated analogs—fulfills this regulatory identity for budesonide impurity profiling.

Pharmaceutical analysis Impurity profiling Quality control Pharmacopoeia

Epimer-Specific Metabolism: Formed Exclusively from 22(R)-Budesonide; 22(S)-Epimer Yields Different Metabolite

Budesonide is supplied as a mixture of 22R and 22S epimers. 16alpha-Hydroxyprednisolone is formed stereoselectively from the 22(R)-epimer via CYP3A-catalyzed acetal cleavage [1][2]. In contrast, the 22(S)-epimer does not produce 16alpha-hydroxyprednisolone; instead, it yields a metabolite tentatively identified as 23-hydroxybudesonide [3]. This epimer-specific metabolism is a distinguishing feature not shared by non-epimeric corticosteroids.

Stereoselective metabolism CYP3A Epimer differentiation Drug metabolism

Synthetic Intermediate Value: Essential Building Block for Multiple Approved Glucocorticoid APIs

16alpha-Hydroxyprednisolone serves as the critical synthetic intermediate for manufacturing multiple approved non-halogenated glucocorticoid APIs, including budesonide, ciclesonide, desonide, and triamcinolone derivatives [1][2]. Budesonide itself is the 16α,17α-acetal of 16alpha-hydroxyprednisolone with n-butyraldehyde [3]. This intermediate role is structurally specific—the 16α-hydroxy group enables the formation of the 16α,17α-acetal moiety that defines the entire "ned-type" (e.g., budesonide, ciclesonide) and "onide-type" (e.g., desonide, triamcinolone acetonide) drug classes [1].

Pharmaceutical synthesis API manufacturing Intermediate Corticosteroid

16alpha-Hydroxyprednisolone (CAS 13951-70-7): Evidence-Anchored Application Scenarios for Scientific and Industrial Procurement


Budesonide API and Finished Dosage Form Impurity Profiling (QC/QA)

As the official EP Impurity A and USP Budesonide Impurity A, 16alpha-hydroxyprednisolone (CAS 13951-70-7) is the required reference standard for identification, quantification, and control of this specific impurity in budesonide drug substance and drug product release testing [1]. Analytical methods including HPLC and LC-MS/MS for budesonide impurity profiling rely on this compound for system suitability, retention time marking, and quantitation. Procurement of authenticated reference material with full traceability to EP or USP standards is essential for regulatory compliance in pharmaceutical QC laboratories [2].

CYP3A-Mediated Drug Metabolism and Drug-Drug Interaction (DDI) Studies

16alpha-Hydroxyprednisolone serves as a validated biomarker for CYP3A metabolic activity, as its formation from budesonide is exclusively CYP3A-dependent . In clinical pharmacology studies evaluating CYP3A induction or inhibition (e.g., with rifampicin or other modulators), the ratio of 16alpha-hydroxyprednisolone AUC to budesonide AUC provides a quantitative pharmacodynamic endpoint [1]. For instance, rifampicin co-administration increases the AUC(metabolite)/AUC(parent) ratio from baseline 8.6 ± 3.9 to 527.0 ± 248.7 [1]. This application leverages the compound's unique position as a specific CYP3A metabolite not confounded by alternative metabolic pathways.

LC-MS/MS Bioanalytical Method Development and Validation for Budesonide PK Studies

In pharmacokinetic studies of budesonide, 16alpha-hydroxyprednisolone is a required analyte for simultaneous quantification alongside the parent drug and 6β-hydroxybudesonide . Validated LC-MS/MS methods depend on authentic 16alpha-hydroxyprednisolone reference material for calibration curves, quality control samples, and matrix effect evaluation . Notably, the metabolite is detectable in urine for up to 12 hours post-dose, whereas intact budesonide is undetectable, making 16alpha-hydroxyprednisolone the preferred analyte for urinary exposure monitoring [1]. Bioanalytical laboratories supporting budesonide clinical trials must procure this compound as an analytical reference standard.

Pharmaceutical Process Development and Scale-Up for Ned-Type and Onide-Type Corticosteroid APIs

For pharmaceutical manufacturers and CROs synthesizing budesonide, ciclesonide, desonide, or triamcinolone acetonide, 16alpha-hydroxyprednisolone is the essential penultimate intermediate that undergoes 16α,17α-acetalization to yield the final API [1]. The compound is produced at multi-kilogram to multi-ton commercial scale (suppliers report capacity up to 10 MT/month) [2] and is procured with defined purity specifications (≥98-99% by HPLC) and impurity profiles (e.g., 1,2-dihydro impurity ≤0.15%, 21-acetate ≤0.10%) . This is an industrial procurement scenario distinct from research-grade purchases, requiring GMP or GMP-like quality documentation and supply chain reliability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 16alpha-Hydroxyprednisolone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.